molecular formula C₁₃H₁₄O B044209 2-Ethyl-6-methoxynaphthalene CAS No. 21388-17-0

2-Ethyl-6-methoxynaphthalene

Cat. No.: B044209
CAS No.: 21388-17-0
M. Wt: 186.25 g/mol
InChI Key: HTNFZFBCAOZBRK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Ethyl-6-methoxynaphthalene involves the transethylation of 2-methoxynaphthalene . The process typically includes the following steps:

    Reaction Setup: A 250 ml, 3-neck, round-bottom flask equipped with a magnetic stirrer and a sparge tube is used.

    Initial Reagents: 70 g of mixed diethylbenzenes are added to the flask.

    Cooling and Addition of Hydrogen Chloride: The reaction mixture is cooled with an ice bath, and hydrogen chloride gas is added for three minutes.

    Addition of Aluminum Chloride: 14.48 grams of aluminum chloride are slowly added, followed by another three minutes of hydrogen chloride gas addition.

    Heating and Ethylene Gas Addition: The reaction mixture is heated to 85°-90°C, and ethylene gas is sparged into the mixture until the level of tetraethylbenzene is maximized.

    Addition of 2-Methoxynaphthalene: 29.02 grams of 2-methoxynaphthalene dissolved in 50 ml of dichloromethane are added to the reaction mixture at 15°C.

    Reaction Completion: The mixture is allowed to warm to room temperature and then heated to 32°C for 15 hours, resulting in a 71.5% yield of this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process is often automated to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-6-methoxynaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in various chemical reactions, facilitating the formation of desired products. Its methoxy and ethyl groups influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-6-methoxynaphthalene is unique due to the specific positioning of its ethyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-ethyl-6-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNFZFBCAOZBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21388-17-0
Record name 2-Ethyl-6-methoxynaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021388170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21388-17-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYL-6-METHOXYNAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15RR33QZ3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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